Methyl 3-cyano-6-isopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-cyano-6-isopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, an isopropyl group, and a thioxo group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-6-isopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyanoacetohydrazide with isopropyl ketone and elemental sulfur in the presence of a base. The reaction proceeds through a cyclocondensation mechanism, leading to the formation of the desired dihydropyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-6-isopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyano-6-isopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-cyano-6-isopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The cyano and thioxo groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-4-carboxylate
- Ethyl 3-cyano-2-mercapto-6-methylisonicotinate
- Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)
Uniqueness
Methyl 3-cyano-6-isopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
methyl 3-cyano-6-propan-2-yl-2-sulfanylidene-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-6(2)9-4-7(11(14)15-3)8(5-12)10(16)13-9/h4,6H,1-3H3,(H,13,16) |
InChI Key |
NBSRVKOQLZEGOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=S)N1)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.